molecular formula C16H19NO4 B2529614 (2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2350135-68-9

(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Numéro de catalogue B2529614
Numéro CAS: 2350135-68-9
Poids moléculaire: 289.331
Clé InChI: HIBKCGJNRUGNKU-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is commonly known as EPPA. It is a synthetic compound that has been of great interest to researchers due to its potential application in the field of cancer treatment. EPPA is a member of the family of compounds known as proteasome inhibitors, which have been shown to have anticancer activity by inhibiting the proteasome, a cellular complex responsible for degrading proteins.

Mécanisme D'action

EPPA works by inhibiting the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, EPPA prevents the degradation of proteins that are important for cell survival, leading to the death of cancer cells. EPPA has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
EPPA has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of the proteasome, and inhibit the activity of the transcription factor NF-κB. EPPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using EPPA in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, EPPA has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which is responsible for degrading proteins that are involved in cell survival. One limitation of using EPPA in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Orientations Futures

There are several potential future directions for research on EPPA. One area of interest is the development of more efficient synthesis methods for EPPA, which could make it more accessible for use in lab experiments. Another area of interest is the investigation of the potential of EPPA as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPA and its mechanism of action.

Méthodes De Synthèse

EPPA can be synthesized using a multistep synthetic route that involves the reaction of several different chemical compounds. The synthesis of EPPA involves the use of various reagents and solvents, including diethyl ether, hydrochloric acid, and triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

EPPA has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been shown to have activity against a variety of different cancer cell lines, including breast, prostate, and lung cancer cells. EPPA has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer agent.

Propriétés

IUPAC Name

(2R)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKCGJNRUGNKU-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.